molecular formula C6H9N3O2 B1265686 4-Amino-2,6-dimethoxypyrimidine CAS No. 3289-50-7

4-Amino-2,6-dimethoxypyrimidine

Cat. No.: B1265686
CAS No.: 3289-50-7
M. Wt: 155.15 g/mol
InChI Key: LNTJJKHTAZFVJJ-UHFFFAOYSA-N
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Description

4-Amino-2,6-dimethoxypyrimidine is a methoxy-substituted 4-aminopyrimidine. It is a heterocyclic compound with the molecular formula C6H9N3O2 and a molecular weight of 155.15 g/mol . The compound is characterized by the presence of two methoxy groups at positions 2 and 6 of the pyrimidine ring and an amino group at position 4. This compound is known for its role in various chemical reactions and its applications in scientific research.

Mechanism of Action

Target of Action

4-Amino-2,6-dimethoxypyrimidine (ADMP) is a methoxy substituted 4-aminopyrimidine . It is an important intermediate of sulfonylurea herbicide It’s known that sulfonylurea herbicides act on the acetolactate synthase (als) enzyme, inhibiting its activity and thereby preventing the synthesis of certain essential amino acids in plants .

Mode of Action

It’s known that molecules of admp are linked by an n-hO hydrogen bond and an N-HN hydrogen bond, forming sheets containing centrosymmetric rings . This suggests that ADMP may interact with its targets through hydrogen bonding.

Biochemical Pathways

ADMP is involved in the biochemical pathways related to the action of sulfonylurea herbicides . These herbicides inhibit the ALS enzyme, disrupting the synthesis of branched-chain amino acids such as valine, leucine, and isoleucine . This leads to the cessation of cell division and plant growth, resulting in the death of the plant .

Pharmacokinetics

It’s known that admp is soluble in methanol , which could influence its absorption and distribution in biological systems.

Result of Action

The result of ADMP’s action is primarily observed in its role as an intermediate in the synthesis of sulfonylurea herbicides . These herbicides, when applied to plants, inhibit the ALS enzyme, leading to the disruption of amino acid synthesis and ultimately causing plant death .

Action Environment

The action of ADMP can be influenced by various environmental factors. For instance, its solubility in methanol suggests that the presence of certain solvents in the environment could impact its bioavailability and efficacy. Furthermore, ADMP has been shown to undergo photocatalytic degradation on TiO2 , indicating that exposure to light could affect its stability and action.

Biochemical Analysis

Biochemical Properties

4-Amino-2,6-dimethoxypyrimidine plays a significant role in biochemical reactions, particularly in the formation of hydrogen bonds. The molecules of this compound are linked by N-H.O and N-H.N hydrogen bonds, forming sheets containing centrosymmetric rings . This compound interacts with enzymes and proteins, influencing their activity and stability. For instance, it has been reported to undergo photocatalytic degradation on titanium dioxide (TiO2), indicating its potential interaction with photocatalysts .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause inflammation of the skin upon contact, which suggests its interaction with cellular components involved in inflammatory responses . Additionally, its impact on the power conversion efficiency of dye-sensitized solar cells indicates its potential role in cellular energy metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It forms hydrogen bonds with other molecules, which can influence the structure and function of biomolecules. The compound’s ability to form N-H.O and N-H.N hydrogen bonds is crucial for its interaction with enzymes and proteins . These interactions can lead to enzyme inhibition or activation, affecting biochemical pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound undergoes photocatalytic degradation, which can affect its stability and activity over time . Long-term exposure to this compound may lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Studies have indicated that high doses of similar compounds can inhibit immune-activated nitric oxide production, suggesting potential toxic or adverse effects at elevated concentrations . It is crucial to determine the appropriate dosage to avoid toxicity and achieve the desired biochemical effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in the synthesis of other chemical compounds highlights its importance in metabolic processes

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound is transported through cellular membranes and distributed to different cellular compartments. It interacts with transporters and binding proteins, affecting its localization and accumulation within cells . The compound’s solubility in various solvents also influences its distribution and bioavailability .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,6-dimethoxypyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the pyrimidine ring.

    Substitution: The amino and methoxy groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2,6-dimethoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at positions 2 and 6 enhances its solubility and reactivity compared to other similar compounds .

Properties

IUPAC Name

2,6-dimethoxypyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-10-5-3-4(7)8-6(9-5)11-2/h3H,1-2H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTJJKHTAZFVJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062959
Record name 4-Pyrimidinamine, 2,6-dimethoxy-
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Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3289-50-7
Record name 2,6-Dimethoxy-4-pyrimidinamine
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Record name 2,6-Dimethoxy-4-aminopyrimidine
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Record name 4-Amino-2,6-dimethoxypyrimidine
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Record name 4-Pyrimidinamine, 2,6-dimethoxy-
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Record name 4-Pyrimidinamine, 2,6-dimethoxy-
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Record name 2,6-dimethoxypyrimidin-4-amine
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Record name 2,6-DIMETHOXY-4-AMINOPYRIMIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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